molecular formula C8H7N5O B2905414 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile CAS No. 1341558-50-6

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile

Cat. No.: B2905414
CAS No.: 1341558-50-6
M. Wt: 189.178
InChI Key: FJPBUXXWZHXPSF-UHFFFAOYSA-N
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Description

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS 1341558-50-6) is a high-value pyrazolopyrimidine derivative offered with a typical purity of 95% to 98% . This compound, with a molecular formula of C8H7N5O and a molecular weight of 189.17 g/mol, serves as a versatile building block in medicinal chemistry and drug discovery research . Its structure, featuring both pyrazolopyrimidine and nitrile functional groups, makes it a key intermediate for the synthesis of more complex molecules. The nitrile moiety, in particular, can be further functionalized into carboxylic acids, amides, or tetrazoles, expanding its utility in creating targeted compound libraries . Researchers have utilized this compound and its structural analogs in various studies, including the development of novel heterocyclic systems and materials science research, as evidenced by its mention in recent scientific literature . Predicted physicochemical properties include a density of 1.47 g/cm³, a boiling point of 444.1 °C, and a topological polar surface area of 74.3 Ų . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7/h4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBUXXWZHXPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1-methylpyrazole-4-carboxamide with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, the compound disrupts the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with key analogs:

Functional Group Variations

Compound Name Substituents Key Properties Reference
Target: 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile 1-methyl, 4-oxo, 5-acetonitrile Nitrile group enhances electrophilicity; IR ν(CN) ~2220 cm⁻¹; potential for nucleophilic addition .
Ethyl 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate 1-methyl, 4-oxo, 5-ethyl acetate Ester group increases hydrophobicity; used as a precursor for hydrazide derivatives .
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide 1-phenyl, 4-oxo, 5-acetohydrazide Hydrazide moiety enables Schiff base formation; demonstrated antiproliferative activity against cancer cells .
2-[1-(4-Chlorophenyl)-4-(p-tolyldiazenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]acetonitrile 1-(4-Cl-phenyl), 4-diazenyl, 6-acetonitrile Diazenyl group introduces conjugation; IR ν(CN) ~2223 cm⁻¹; improved antimicrobial activity .

Physicochemical Properties

  • Acetohydrazide derivatives (e.g., 5a–5e) exhibit higher melting points (242–260°C), likely due to hydrogen bonding .
  • Solubility :
    • Nitrile-containing derivatives are less polar than hydrazides but more soluble in organic solvents compared to ester analogs .

Key Research Findings

Electronic Effects : The nitrile group in the target compound increases electrophilicity at the pyrimidine ring, facilitating interactions with biological targets such as kinases or DNA .

Structural Flexibility : Substituents at the 1- and 5-positions dictate solubility and bioavailability. For instance, phenyl groups enhance lipophilicity, while hydrazides improve water solubility .

Thermal Stability : Higher melting points in acetohydrazide derivatives correlate with crystalline stability, advantageous for formulation .

Biological Activity

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 208.18 g/mol
  • CAS Number : 923138-37-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases and pathways associated with cell proliferation and survival.

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundA549 (Lung)12.5Inhibition of PI3K/Akt pathway
Similar DerivativeMCF7 (Breast)8.0Induction of apoptosis

Inhibitory Effects on Enzymes

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain pathways.

EnzymeInhibition (%)Reference
COX-175%
COX-282%

Case Studies

  • Anti-inflammatory Activity : A study assessed the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives in a carrageenan-induced rat paw edema model. The results indicated that compounds exhibited notable edema inhibition compared to standard anti-inflammatory drugs.
    • Results :
      • Compound A: 78% inhibition
      • Compound B: 85% inhibition (compared to diclofenac at 82%)
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound displayed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor of various kinases involved in cancer progression.
  • Anti-inflammatory Pathways : It modulates inflammatory pathways by inhibiting COX enzymes and reducing prostaglandin synthesis.

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Core formationTriethylamine, reflux in acetone70-85%
Acetonitrile additionEthyl chloroacetate, K₂CO₃75-88%

Basic: Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the pyrazolo[3,4-d]pyrimidine structure and acetonitrile substitution. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 208.18 for C₈H₈N₄O₃) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Advanced: How can conflicting data on biological activity be resolved for derivatives of this compound?

  • Targeted Assays : Prioritize enzyme inhibition assays (e.g., kinase profiling) to quantify IC₅₀ values, as the pyrazolo[3,4-d]pyrimidine core is known to interact with CDK2 and AMPK .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and explain discrepancies in activity (e.g., trifluoromethoxy substituents enhancing affinity ).
  • Meta-Analysis : Cross-reference SAR studies of analogs (e.g., tert-butyl or methoxy substitutions altering solubility and potency ).

Q. Example Contradiction Resolution :

IssueApproachOutcomeReference
Variable IC₅₀ in kinase assaysStandardize ATP concentrations (1 mM) and use recombinant enzymesReduced variability by 30%

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to enhance bioavailability .
  • Lipophilicity Adjustment : Replace the acetonitrile group with polar substituents (e.g., carboxylic acids) to improve solubility, guided by LogP calculations .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidation at the pyrimidine ring) and modify substituents .

Advanced: How can structural analogs be systematically compared to identify superior candidates?

  • SAR Tables : Compare substituent effects on activity (see example below).
  • Pharmacophore Modeling : Highlight critical features (e.g., hydrogen-bond acceptors at the pyrimidine 4-position ).

Q. Example SAR Comparison :

SubstituentTarget (IC₅₀, nM)Solubility (mg/mL)Reference
-CN (parent)CDK2: 1200.5
-COOEtCDK2: 851.2
-CF₃OAMPK: 500.3

Basic: What are the compound’s key physicochemical properties?

  • Molecular Formula : C₈H₈N₄O₃ .
  • Melting Point : ~215–220°C (decomposes) .
  • Stability : Hygroscopic; store under argon at –20°C .

Advanced: How to design assays for evaluating its anti-inflammatory potential?

  • In Vitro Models : Use LPS-stimulated macrophages to measure TNF-α suppression (IC₅₀ < 10 µM in analogs ).
  • Pathway Analysis : Western blotting for NF-κB or MAPK pathway markers .
  • Comparative Studies : Benchmark against dexamethasone (positive control) to quantify efficacy .

Advanced: What computational tools predict off-target interactions?

  • SwissTargetPrediction : Identifies kinase and protease targets with >70% accuracy .
  • Molecular Docking (AutoDock Vina) : Screen against the PDB database to prioritize high-affinity targets .

Basic: How to troubleshoot low yields in the final alkylation step?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
  • Solvent Optimization : Switch from DMF to DMSO for better nucleophilicity .
  • Temperature Control : Maintain 0–5°C to minimize side reactions .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h ).
  • Crystallization : Use anti-solvent precipitation (e.g., water in DCM) for >99% purity .
  • Process Monitoring : In-line FTIR tracks reaction progress in real time .

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